molecular formula C13H22N2O B019422 3-((2-(Diethylamino)propoxy)methyl)pyridine CAS No. 102206-56-4

3-((2-(Diethylamino)propoxy)methyl)pyridine

Cat. No. B019422
M. Wt: 222.33 g/mol
InChI Key: GWDKDLWJHRZEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(Diethylamino)propoxy)methyl)pyridine, commonly known as DEPMPO, is a chemical compound that has been extensively studied for its applications in scientific research. It is a stable free radical spin trap that is widely used in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism Of Action

DEPMPO works by trapping free radicals and forming stable adducts that can be detected and analyzed. When a free radical reacts with DEPMPO, it forms a stable nitroxide radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. The formation of the DEPMPO adduct allows researchers to study the properties and behavior of free radicals in biological systems.

Biochemical And Physiological Effects

DEPMPO has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. DEPMPO has been used to study the effects of various drugs and compounds on oxidative stress and inflammation in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of DEPMPO is its stability, which allows for accurate and reliable detection of free radicals in biological systems. DEPMPO is also relatively easy to use and can be applied to a wide range of experimental systems. However, one limitation of DEPMPO is its relatively low reactivity with some free radicals, which can limit its usefulness in certain experimental contexts.

Future Directions

DEPMPO has many potential future directions in scientific research. One area of interest is the development of new spin traps with improved properties and reactivity. Another area of interest is the application of DEPMPO in the study of oxidative stress and inflammation in various diseases. Additionally, DEPMPO could be used in the development of new drugs and therapies that target free radicals and oxidative stress.

Synthesis Methods

DEPMPO can be synthesized by reacting 2-(diethylamino)propyl chloride with 3-hydroxymethylpyridine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The purity of the final product is crucial for its effectiveness as a spin trap.

Scientific Research Applications

DEPMPO is widely used in scientific research as a spin trap for detecting and studying free radicals in biological systems. It has been used to study the role of free radicals in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. DEPMPO is also used to study the mechanisms of action of drugs and other compounds that interact with free radicals.

properties

CAS RN

102206-56-4

Product Name

3-((2-(Diethylamino)propoxy)methyl)pyridine

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine

InChI

InChI=1S/C13H22N2O/c1-4-15(5-2)12(3)10-16-11-13-7-6-8-14-9-13/h6-9,12H,4-5,10-11H2,1-3H3

InChI Key

GWDKDLWJHRZEJB-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)COCC1=CN=CC=C1

Canonical SMILES

CCN(CC)C(C)COCC1=CN=CC=C1

synonyms

N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine

Origin of Product

United States

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